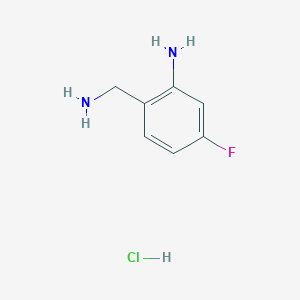

2-(Aminomethyl)-5-fluoro-aniline hydrochloride

Description

2-(Aminomethyl)-5-fluoro-aniline hydrochloride is a substituted aniline derivative featuring an aminomethyl (-CH₂NH₂) group at the 2-position and a fluorine atom at the 5-position of the aromatic ring, formulated as a hydrochloride salt. This compound likely serves as a key intermediate in pharmaceutical or agrochemical synthesis, leveraging the reactivity of the primary amine and the electronic effects of fluorine for targeted applications .

Properties

CAS No. |

870562-74-6 |

|---|---|

Molecular Formula |

C7H10ClFN2 |

Molecular Weight |

176.62 g/mol |

IUPAC Name |

2-(aminomethyl)-5-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H |

InChI Key |

BVFNDNWOVNAQRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride typically involves the nucleophilic substitution of a halogenated aromatic compound with an amine. One common method is the reaction of 5-fluoro-2-nitrobenzyl chloride with ammonia or an amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluoro-aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Aminomethyl)-5-fluoro-aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom may enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Positional Isomerism: Compounds like 5-(Aminomethyl)-2-fluorophenol HCl () demonstrate how substituent positions (e.g., fluorine at 2 vs. 5) alter electronic properties and biological activity .

- Functional Group Impact : The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups () increases polarity compared to the primary amine in the target compound, affecting solubility and reactivity .

- Backbone Modifications : Tryptamine derivatives () exhibit distinct pharmacological profiles due to their indole ring, unlike the simpler aniline backbone of the target compound .

Physicochemical Properties

- Solubility: Hydrochloride salts generally enhance water solubility. For example, 2-Amino-5-fluorophenol HCl () is synthesized via acid hydrolysis, yielding a dark grey solid with moderate solubility in organic solvents .

- Stability : Compounds like 5-fluoro AMT HCl () require storage at -20°C for long-term stability, suggesting similar handling precautions for the target compound .

- Spectroscopic Features : Fluorine's electron-withdrawing nature influences UV/Vis absorption (e.g., λmax = 286 nm for 5-fluoro AMT HCl) and NMR chemical shifts, critical for analytical characterization .

Biological Activity

2-(Aminomethyl)-5-fluoro-aniline hydrochloride is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including the presence of a fluorine atom, which can significantly influence its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Fluorinated compounds often exhibit unique reactivity due to the electronegative nature of fluorine, which can enhance binding affinity to biological targets.

- Antibacterial Activity : Preliminary studies have indicated that derivatives of fluorinated anilines can exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown activity against resistant strains of bacteria, potentially through mechanisms involving the inhibition of bacterial protein synthesis or disruption of cell wall integrity .

- Anticancer Potential : Fluorinated anilines have been investigated for their anticancer properties. The incorporation of fluorine into the aniline structure can enhance the selectivity and potency of these compounds against cancer cell lines by modulating cellular signaling pathways and inducing apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Evaluation : A study evaluated a series of fluorinated aniline derivatives, including this compound, against various Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics like linezolid, suggesting a promising avenue for treating antibiotic-resistant infections .

- Anticancer Activity : In another investigation, the compound was tested against several adenocarcinoma cell lines under hypoxic conditions. Results showed that it significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology .

Discussion

The biological activity of this compound reflects the broader trend in medicinal chemistry where fluorinated compounds are leveraged for their enhanced pharmacological profiles. The ability to modulate biological interactions through fluorination opens new pathways for drug design, particularly in fields such as oncology and infectious disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-fluoro-aniline hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Reductive amination : React 5-fluoro-2-nitrobenzaldehyde with methylamine followed by reduction (e.g., using NaBH₄ or H₂/Pd-C) to introduce the aminomethyl group. Subsequent hydrochloric acid treatment yields the hydrochloride salt .

- Nucleophilic substitution : Start with 2-chloro-5-fluoroaniline; replace the chloride with an aminomethyl group via a Gabriel synthesis or Ullmann coupling. Monitor reaction progress via TLC or HPLC .

- Optimization : Vary temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) to improve yield. Use kinetic studies to identify rate-limiting steps .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for fluorine-substituted aryl) and aminomethyl protons (δ 2.8–3.5 ppm) .

- HPLC : Use a C18 column with UV detection (λmax ~235–288 nm) to assess purity (>98%) .

- Mass spectrometry : Exact mass should align with [M+H]⁺ = 175.06 (C₇H₈FClN₂) .

Q. What are the stability considerations for long-term storage of this compound?

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation. Stability studies show ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., by-product formation) impact the synthesis of this compound?

- Data contradiction analysis :

- By-products : Over-alkylation or incomplete reduction (e.g., residual nitro groups) may occur. Use LC-MS to detect intermediates like 2-nitro-5-fluorobenzylamine .

- Isomerization : Fluorine’s ortho/para-directing effects may lead to regioisomers. Compare retention times in HPLC with reference standards .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Boronate formation : The aminomethyl group acts as a directing group, facilitating boronation at the meta position. Use X-ray crystallography to confirm regioselectivity .

- Kinetic studies : Monitor reaction rates under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to determine activation barriers .

Q. How does this compound function as an intermediate in CNS drug synthesis?

- Case studies :

- Milnacipran analogs : The aminomethyl group is critical for binding serotonin/norepinephrine transporters. Compare bioactivity of derivatives via in vitro receptor assays .

- Fentanyl precursors : Use reductive alkylation to incorporate the compound into opioid scaffolds. Validate metabolic stability via microsomal assays .

Q. What are the challenges in reconciling conflicting spectral data (e.g., NMR shifts) across different synthetic batches?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.